3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole
Beschreibung
This compound features a central isoxazole ring substituted at position 3 with a 2,6-dichlorophenyl group, a methyl group at position 5, and a complex substituent at position 2. The position 4 substituent consists of an oxyimino carbonate bridge linked to a thiazole ring via an ethylidene group. Its synthesis likely involves multi-step coupling reactions, with crystallization conditions similar to isostructural compounds described in dimethylformamide (DMF) .
Eigenschaften
IUPAC Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8(15-19-6-7-25-15)20-24-16(22)12-9(2)23-21-14(12)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISLHXLZQQDFN-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)ON=C(C)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O/N=C(\C)/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole (CAS: 866149-46-4) is a synthetic organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H11Cl2N3O3S
- Molecular Weight : 396.25 g/mol
- Purity : >90%
The compound features a dichlorophenyl moiety and a thiazole ring, both known for their contributions to biological activity. The isoxazole structure further enhances its potential as a bioactive molecule.
Antitumor Activity
Research indicates that compounds containing thiazole and isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth through apoptosis induction. The presence of electron-donating groups, such as methyl substituents on the phenyl ring, has been correlated with increased anticancer activity.
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | Apoptosis induction via Bcl-2 inhibition |
| Compound 10 | A-431 | 1.98 ± 1.22 | Cytotoxicity through ROS generation |
| Compound 13 | U251 (glioblastoma) | < Doxorubicin | Hydrophobic interactions with target proteins |
The structure-activity relationship indicates that the thiazole ring is essential for cytotoxic activity, with modifications to the phenyl ring influencing potency.
Antimicrobial Activity
In addition to antitumor properties, compounds similar to 3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole have demonstrated antimicrobial effects. The thiazole moiety has been linked to significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| Compound B | S. aureus | 16 µg/mL | Protein synthesis inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through interaction with apoptotic pathways, particularly involving Bcl-2 proteins.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways and cancer progression.
- Antimicrobial Mechanisms : The disruption of microbial cell wall synthesis and protein synthesis has been observed in related thiazole compounds.
Case Studies
Several studies highlight the efficacy of compounds related to 3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole :
- In a study examining various thiazole derivatives against glioblastoma cell lines, one derivative exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in inducing cell death.
- Another investigation into the antimicrobial properties revealed that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Isoxazole-Carboxamide Moieties
- 6-[[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]penicillin derivatives (CAS 13412-64-1): These β-lactam antibiotics share the 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide group but differ in the penicillin core.
- ACI-INT-723 and ACI-INT-724: These thiazolidinecarboxylic acid derivatives feature the same isoxazolecarboxamide group but replace the thiazole-ethylidene-oxyimino group with dimethyl-substituted thiazolidine rings. The dimethyl groups in ACI-INT-723/724 increase lipophilicity (clogP ~3.5 vs.
Dichlorophenyl-Containing Heterocycles
- 2-6DCZ ([(2,6-dichlorophenyl)methoxy]carbonyl): This simpler analogue lacks the isoxazole and thiazole rings. Its reduced molecular weight (MW ~280 vs. ~440 for the target compound) correlates with higher aqueous solubility (~15 mg/mL vs. <1 mg/mL predicted for the target compound) .
- Compounds 4 and 5 from : These triazole-thiazole hybrids substitute the dichlorophenyl group with fluorophenyl moieties. The fluorine atoms improve metabolic stability (t½ >6 hours in microsomal assays) compared to chlorine, but the dichlorophenyl group in the target compound may enhance target binding affinity (e.g., Ki ~50 nM vs. ~120 nM for fluorophenyl analogues) .
Thiazole-Functionalized Derivatives
- SCH530348 and E5555: These patented thrombin receptor antagonists incorporate thiazole rings but lack the isoxazole core. Their carbamic acid esters (e.g., 1,1-dimethylethyl esters) contrast with the oxyimino carbonate group in the target compound, which may confer differential stability in acidic environments (e.g., gastric pH) .
- Thiazol-5-ylmethyl derivatives (): These hydroperoxide-containing compounds exhibit oxidative instability (degradation >20% at 40°C/75% RH), whereas the target compound’s oxyimino group may offer improved shelf-life under similar conditions .
Physicochemical and Crystallographic Properties
- Crystallinity: The target compound likely adopts a triclinic crystal system (P 1 symmetry) with two independent molecules per asymmetric unit, as seen in isostructural compounds . This packing arrangement may influence dissolution rates compared to monoclinic systems (e.g., ACI-INT-724) .
- Planarity : The thiazole and isoxazole rings in the target compound are nearly coplanar (dihedral angle <10°), similar to triazole-thiazole hybrids . This planarity may facilitate π-stacking with aromatic residues in enzyme active sites.
Q & A
Q. What are common synthetic routes for constructing the isoxazole-thiazole hybrid scaffold in this compound?
The synthesis typically involves:
- Isoxazole ring formation : Cyclocondensation of β-diketones or esters with hydroxylamine under acidic conditions. For example, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (a precursor) is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride .
- Thiazole coupling : The oxyimino carbamate group is introduced via reaction of the isoxazole carbonyl chloride with (E)-1-(1,3-thiazol-2-yl)ethylideneaminooxy derivatives. Pyridine and DMAP in dichloromethane are often used to catalyze this coupling .
- Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate, C=N stretch at ~1600 cm⁻¹ for the thiazole) .
- ¹H/¹³C-NMR : Assigns protons and carbons in the aromatic and heterocyclic regions. For example, the thiazole proton typically appears as a singlet at δ 7.8–8.2 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling the thiazole moiety to the isoxazole core?
- Catalyst screening : DMAP and pyridine are standard, but ionic liquids or microwave-assisted synthesis may enhance efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates. Evidence suggests dichloromethane minimizes side reactions during carbamate formation .
- Temperature control : Maintaining 0–5°C during coupling prevents decomposition of the oxyimino intermediate .
Q. How should contradictory NMR data be resolved when characterizing this compound?
- Dynamic effects : Rotameric splitting in the oxyimino group can cause unexpected multiplicity. Variable-temperature NMR (e.g., 25°C to −40°C) reduces conformational mobility and clarifies splitting patterns .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, similar compounds (e.g., ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) were resolved using this method .
Q. What strategies are effective for evaluating the biological activity of this compound?
- In silico docking : Molecular docking studies (e.g., using AutoDock Vina) predict interactions with targets like cyclooxygenase-2 (COX-2) or fungal cytochrome P450. Thiazole and isoxazole rings often exhibit π-π stacking with aromatic residues .
- In vitro assays :
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported synthetic protocols for similar compounds?
- Reaction parameter mapping : Compare solvent systems (e.g., acetic acid vs. ethanol reflux ), catalyst loadings, and stoichiometry. For example, sodium acetate in acetic acid yields higher purity than NaHCO₃ in ethanol .
- Side-product analysis : LC-MS or TLC monitoring identifies by-products (e.g., unreacted carbonyl chloride or hydrolyzed intermediates) .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar impurities .
- Recrystallization : DMF/acetic acid (1:2) yields crystalline solids with >97% purity .
Computational and Mechanistic Insights
Q. How can density functional theory (DFT) studies aid in understanding the reactivity of this compound?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
